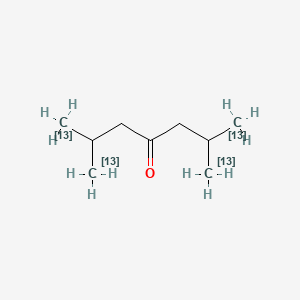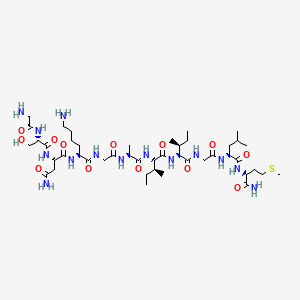
Amyloid beta-protein (25-35) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid beta-protein (25-35) amide, also known as Aβ25-35, is a fragment of the Alzheimer’s amyloid β-peptide . This peptide fragment is considered to be the functional domain of the amyloid Aβ peptide responsible for its neurotoxic properties . It has shown neurotoxic activities in cultured cells .
Synthesis Analysis
The synthesis of the Aβ1-42, which includes the Aβ25-35 fragment, is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The challenges associated with the preparation of Aβ1-42 and the solutions designed over time have been discussed in various publications .
Molecular Structure Analysis
The Aβ25-35 peptide energetically preferentially adopts the α-helical conformation at the C-terminal octapeptide segment . In the low-energy conformations of the Aβ25-35 peptide, the flexible structures in its N-terminal region were oriented differently with respect to the structures in the C-terminal part .
Chemical Reactions Analysis
The Aβ25-35 peptide has been shown to interact with the membrane and cause changes in its overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .
Physical And Chemical Properties Analysis
The Aβ25-35 peptide has been shown to trigger a reorganization of lipid membranes driven by temperature changes . These changes in the membrane self-organization happen during the thermodynamic phase transitions of lipids and only in the presence of the peptide .
Mécanisme D'action
There are three canonical mechanisms of action proposed for the membrane disruption by the Aβ: interaction of fibrils with the membrane, pore formation, and membrane damage by monomeric Aβ or their small oligomers . The Aβ25-35 peptide has many characteristics of the full-sized Aβ1-40/42, including its amphiphilic nature and tendency to aggregation .
Safety and Hazards
Orientations Futures
The understanding of the damaging influence of the Aβ peptide has shifted recently from large fibrils observed in the inter-cellular environment to the small oligomers interacting with a cell membrane . This shift in understanding has led to the development of Aβ-targeting therapeutic strategies for the early treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXSAAQWCBCIY-SLVFWPMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N14O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid beta-protein (25-35) amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

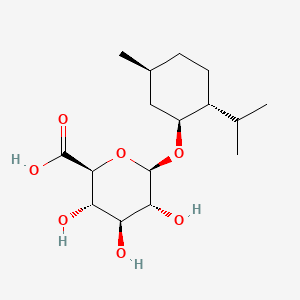
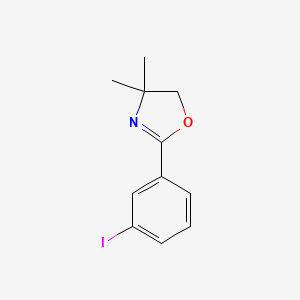

![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)
![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)
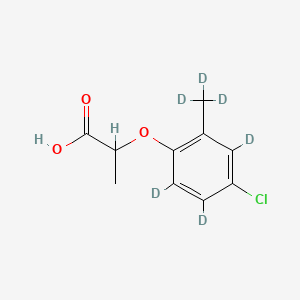
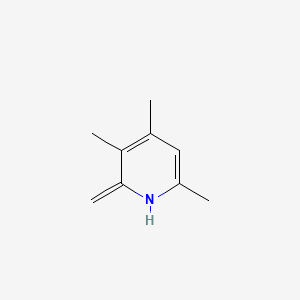
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)
![Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589842.png)
![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)
